3-methylbenzyl 9H-purin-6-yl ether
Description
3-Methylbenzyl 9H-purin-6-yl ether is a purine derivative characterized by a 3-methylbenzyl ether group substituted at the 6-position of the purine ring. This structural modification confers distinct physicochemical properties, such as enhanced lipophilicity compared to unsubstituted purines, which may influence its biological activity and pharmacokinetic behavior.
Properties
Molecular Formula |
C13H12N4O |
|---|---|
Molecular Weight |
240.26g/mol |
IUPAC Name |
6-[(3-methylphenyl)methoxy]-7H-purine |
InChI |
InChI=1S/C13H12N4O/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17) |
InChI Key |
FCQCBFOJZZPYMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)COC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-methylbenzyl 9H-purin-6-yl ether with structurally related purine derivatives, focusing on substituent effects, synthetic yields, and spectral properties.
Substituent Diversity and Physicochemical Properties
*LogP values estimated using fragment-based methods (e.g., Moriguchi method).
Key Observations :
- Lipophilicity : The 3-methylbenzyl ether group in the target compound provides moderate lipophilicity, intermediate between the polar 3,4,5-trimethoxybenzyl group (lower LogP) and the highly lipophilic trifluoromethylbenzyl group (higher LogP).
- Steric Effects : Bulky substituents like trimethoxybenzyl (MW = 375.44) may hinder receptor binding compared to smaller groups like methylbenzyl .
Key Observations :
- Ether formation (as in the target compound) typically achieves moderate yields (~45–71%), influenced by the steric and electronic nature of the substituent.
- Amine-substituted purines (e.g., hydrazides) often exhibit higher yields (up to 97%) due to favorable nucleophilic attack at the purine C6 position .
Spectroscopic Characterization
*Predicted based on analogous compounds.
Key Observations :
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